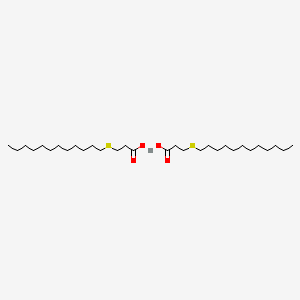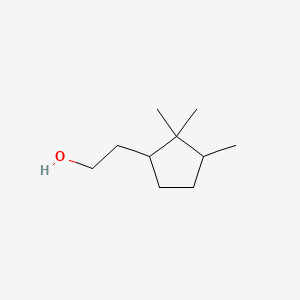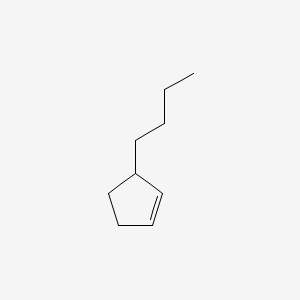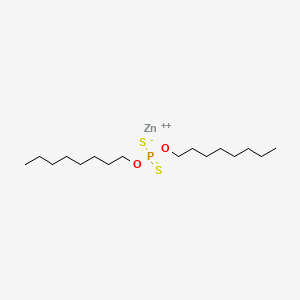![molecular formula C11H15NO5S B13750955 Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- CAS No. 27375-53-7](/img/structure/B13750955.png)
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a hydroxyethyl sulfonyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- typically involves the reaction of 2-methoxy-5-nitrophenyl sulfone with ethylene oxide, followed by reduction and acetylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high-quality products suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl sulfonyl group plays a crucial role in binding to active sites, while the methoxy group influences the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: Shares the hydroxyethyl group but lacks the sulfonyl and methoxy substitutions.
N-(5-(4-Chloro-3-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-4-methyl-2-thiazolyl)-acetamide: Contains a similar sulfonyl group but with different aromatic and heterocyclic substitutions.
Uniqueness
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
| 27375-53-7 | |
Molekularformel |
C11H15NO5S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
N-[5-(2-hydroxyethylsulfonyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H15NO5S/c1-8(14)12-10-7-9(3-4-11(10)17-2)18(15,16)6-5-13/h3-4,7,13H,5-6H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
OBKJZBGUBIIBKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)CCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)



